REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][CH:9]([C:11]3[NH:15][CH2:14][CH2:13][N:12]=3)[CH2:8][O:7][C:5]=2[CH:6]=1.Cl.Cl.N1(C2OC3C=CC=CC=3OC2)CCN=C1>>[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][CH:9]([C:11]3[NH:15][CH2:14][CH2:13][N:12]=3)[CH2:8][O:7][C:5]=2[CH:6]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)OCC(O2)C3=NCCN3.Cl
|
Name
|
2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(C=NCC1)C1COC2=C(O1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)OCC(O2)C3=NCCN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |